molecular formula C20H17NO2 B13366609 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide

3-[3-(1-Naphthylmethoxy)phenyl]acrylamide

Cat. No.: B13366609
M. Wt: 303.4 g/mol
InChI Key: FWPKTEWTEDWBAM-QXMHVHEDSA-N
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Description

3-[3-(1-Naphthylmethoxy)phenyl]acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a naphthylmethoxy group attached to the phenyl ring, which is further connected to an acrylamide moiety

Preparation Methods

The synthesis of 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide can be achieved through several routes. One common method involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride. In this case, the starting materials include 3-chloropropanoyl chloride and 1-naphthylmethanol. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane . Another method involves the reaction of acrylic acid with 1-naphthylmethanol under acidic conditions . Industrial production methods often utilize continuous flow processes to ensure high yield and efficiency while minimizing side-products .

Chemical Reactions Analysis

3-[3-(1-Naphthylmethoxy)phenyl]acrylamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

3-[3-(1-Naphthylmethoxy)phenyl]acrylamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(Z)-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C20H17NO2/c21-20(22)12-11-15-5-3-9-18(13-15)23-14-17-8-4-7-16-6-1-2-10-19(16)17/h1-13H,14H2,(H2,21,22)/b12-11-

InChI Key

FWPKTEWTEDWBAM-QXMHVHEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C\C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=CC(=O)N

Origin of Product

United States

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